molecular formula C10H7Cl2N3O2 B2458349 N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1171233-71-8

N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2458349
CAS No.: 1171233-71-8
M. Wt: 272.09
InChI Key: BEGOKXXCYFHETO-UHFFFAOYSA-N
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Description

N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a chemical compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the reaction of 3,5-dichlorobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with acetic anhydride to form the 1,3,4-oxadiazole ring. The final step involves the acetylation of the oxadiazole ring with acetic anhydride to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • N-(3,5-dichlorophenyl)-2-phenylacetamide
  • N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to its specific structure, which includes the 1,3,4-oxadiazole ring. This ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness .

Properties

IUPAC Name

N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c1-5(16)13-10-15-14-9(17-10)6-2-7(11)4-8(12)3-6/h2-4H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGOKXXCYFHETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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